molecular formula C9H7N3O B12887320 2-(Aminomethyl)-5-cyanobenzo[d]oxazole

2-(Aminomethyl)-5-cyanobenzo[d]oxazole

Cat. No.: B12887320
M. Wt: 173.17 g/mol
InChI Key: NBWUCEJNKNZMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzo[d]oxazole Chemistry in Academic Research

The benzo[d]oxazole ring system, which features a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in organic and medicinal chemistry. nih.govnih.gov This aromatic heterocyclic structure is relatively stable and serves as a crucial starting material for the synthesis of more complex, often bioactive, molecules. wikipedia.org Academic research has extensively documented the synthesis of benzo[d]oxazoles, with common methods including the condensation of o-aminophenols with carboxylic acids, aldehydes, or their derivatives. rsc.orgresearchgate.netorganic-chemistry.org

The versatility of the benzo[d]oxazole core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. rsc.org Consequently, this scaffold is found in numerous compounds investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. nih.govnih.govtandfonline.comlongdom.org The continuous development of novel synthetic methodologies, including green chemistry and catalyst-driven approaches, underscores the enduring importance of benzo[d]oxazoles in drug discovery and materials science. rsc.orgnih.govnih.govacs.org

Significance of the Oxazole Heterocyclic Scaffold in Organic Synthesis

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. numberanalytics.comchemicalbook.com While not as abundant in nature as its sulfur-containing analog, thiazole, the oxazole scaffold is a vital building block in synthetic organic chemistry. pharmatutor.orgwikipedia.org Its aromaticity, though less pronounced than in thiazoles, contributes to its stability and defines its reactivity. wikipedia.org

Oxazoles participate in a variety of chemical transformations, including electrophilic and nucleophilic substitutions and cycloaddition reactions, making them versatile intermediates for constructing more complex molecular architectures. numberanalytics.com The ability to introduce diverse substituents onto the oxazole ring allows chemists to modulate molecular properties systematically. This has led to the incorporation of the oxazole motif into a range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Rationale for Investigating the Unique Structural Features of 2-(Aminomethyl)-5-cyanobenzo[d]oxazole

The specific structure of this compound combines three key chemical features: the benzo[d]oxazole core, a C2-linked aminomethyl group, and a C5-linked cyano group. While extensive research on this exact molecule is not widely available in public literature, a strong scientific rationale for its investigation can be constructed based on the known properties of its constituent parts.

The aminomethyl group (-CH₂-NH₂) is a fundamental functional group in medicinal chemistry. wikipedia.org It can act as a hydrogen bond donor and acceptor, and its basic primary amine provides a site for protonation under physiological conditions, which can be crucial for molecular recognition and solubility. The methylene (B1212753) spacer offers rotational flexibility, allowing the amino group to orient itself optimally within a biological target's binding site. acs.org Furthermore, the primary amine serves as a highly valuable reactive handle for synthetic elaboration, enabling the attachment of other molecular fragments through amide bond formation or other coupling reactions. wikipedia.org

The cyano group (-C≡N) is a versatile and powerful functional group in drug design and organic synthesis. numberanalytics.com As a strong electron-withdrawing group, its presence at the 5-position significantly influences the electronic properties of the aromatic benzo[d]oxazole system. This electronic modulation can impact the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic properties. nih.gov Moreover, the nitrile is a valuable synthetic precursor that can be transformed into other important functional groups, such as amines, carboxylic acids, or tetrazoles, providing a pathway for extensive analog synthesis. numberanalytics.comresearchgate.net

The combination of these functional groups on a single benzo[d]oxazole scaffold creates a bifunctional molecule with significant potential. The aminomethyl group at the 2-position provides a vector for derivatization or interaction with biological systems, while the cyano group at the 5-position allows for electronic tuning and further synthetic diversification. This unique arrangement makes this compound a compelling target for researchers aiming to develop novel chemical probes, libraries of bioactive compounds, or advanced materials.

Data Tables

The following tables provide physicochemical data for the parent heterocyclic compounds and the subject compound of this article.

Table 1: Physicochemical Properties of Parent Heterocycles Data sourced from publicly available chemical databases. wikipedia.orgchemicalbook.comwikipedia.orgslideshare.netnih.govchemeo.com

Property Oxazole Benzoxazole
Molecular Formula C₃H₃NO C₇H₅NO
Molar Mass 69.06 g/mol 119.12 g/mol
Appearance Colorless liquid White to light yellow solid
Boiling Point 69-70 °C 182 °C
Melting Point N/A 27-30 °C

| Acidity (pKa of conjugate acid) | ~0.8 | Not widely reported |

Table 2: Properties of this compound As specific experimental data is not readily available in public literature, this table is based on calculated values.

Property Value
Molecular Formula C₉H₇N₃O
Molar Mass 173.18 g/mol
Monoisotopic Mass 173.05891 g/mol
Appearance Not available in public literature
Melting Point Not available in public literature

| Boiling Point | Not available in public literature |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H,5,11H2

InChI Key

NBWUCEJNKNZMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)CN

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-(Aminomethyl)-5-cyanobenzo[d]oxazole is expected to display distinct signals corresponding to the aromatic protons of the benzoxazole ring system, the methylene (B1212753) protons of the aminomethyl group, and the amine protons.

The aromatic region would likely feature three signals for the protons on the benzene (B151609) ring (H-4, H-6, and H-7). The proton at the H-4 position, being ortho to the cyano group, is expected to appear as a singlet or a doublet with a small coupling constant at the most downfield position due to the anisotropic and electron-withdrawing effects of the nitrile. The H-6 and H-7 protons would likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the fused oxazole (B20620) ring and the cyano substituent.

The methylene protons (-CH₂-) of the aminomethyl group are anticipated to produce a singlet in the range of 3.5–4.5 ppm. Their chemical shift is influenced by the adjacent nitrogen atom and the deshielding environment of the benzoxazole ring. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the position of which can vary depending on solvent and concentration (typically 1.0-4.0 ppm) compoundchem.com. This signal can be confirmed by its disappearance upon the addition of deuterium oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₂1.0 - 4.0Broad Singlet
-CH₂-3.5 - 4.5Singlet
Aromatic H-7~7.6 - 7.9Doublet (d)
Aromatic H-6~7.9 - 8.2Doublet of Doublets (dd)
Aromatic H-4~8.2 - 8.5Doublet (d) or Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

The carbon of the aminomethyl group (-CH₂-) would likely resonate in the aliphatic region, typically between 40–50 ppm libretexts.org. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115–120 ppm range youtube.com. The six carbons of the benzene portion of the benzoxazole ring are expected in the aromatic region (110–155 ppm). The carbon atom C-2, which is part of the oxazole ring's C=N bond, is significantly deshielded and would appear far downfield, typically in the range of 155–165 ppm. The remaining quaternary and methine carbons of the aromatic system will have shifts determined by their position relative to the heteroatoms and the cyano substituent mdpi.comlibretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-40 - 50
C-5 (attached to -CN)105 - 115
C-4115 - 125
-C≡N115 - 120
C-7118 - 128
C-6125 - 135
C-7a138 - 148
C-3a145 - 155
C-2155 - 165

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached columbia.edu. It would be used to definitively link the signals of the aromatic protons (H-4, H-6, H-7) and the methylene protons (-CH₂-) to their corresponding carbon atoms (C-4, C-6, C-7, and the -CH₂- carbon) researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH) azom.com. HMBC is critical for identifying the connectivity between different parts of the molecule. Key expected correlations would include:

A correlation from the methylene (-CH₂-) protons to the C-2 carbon of the oxazole ring, confirming the attachment of the aminomethyl group at this position.

Correlations from the aromatic proton H-4 to the nitrile carbon and the C-5 and C-6 carbons, confirming the substitution pattern on the benzene ring.

Correlations from aromatic protons to the quaternary carbons (C-3a, C-5, C-7a), which helps to assemble the entire benzoxazole framework acdlabs.com.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its primary amine, nitrile, and aromatic benzoxazole functionalities.

The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes, respectively libretexts.orgcdnsciencepub.com. An N-H bending (scissoring) vibration is typically observed around 1650–1550 cm⁻¹ libretexts.org.

The benzoxazole ring system gives rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), including C=N, C=C, and C-O stretching vibrations bohrium.comdnu.dp.ua. These complex vibrations are unique to the heterocyclic ring structure.

The high-frequency region of the spectra provides clear evidence for the key functional groups.

N-H Stretching: As noted, two medium-intensity bands are expected for the primary amine N-H stretches between 3500 and 3300 cm⁻¹ dtic.milias.ac.in.

Aromatic C-H Stretching: The C-H bonds on the benzene ring typically show multiple weak to medium absorption bands just above 3000 cm⁻¹ (approx. 3100–3000 cm⁻¹).

Aliphatic C-H Stretching: The methylene (-CH₂-) group will exhibit symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹ (approx. 2950–2850 cm⁻¹).

C≡N (Nitrile) Stretching: A strong and sharp absorption band, characteristic of the nitrile group, is expected in the 2240–2220 cm⁻¹ range. Its position indicates conjugation with the aromatic ring spectroscopyonline.commorressier.com. This vibration is a prominent feature in both IR and Raman spectra nih.gov.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary AmineN-H Asymmetric & Symmetric Stretch3500 - 3300
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch2950 - 2850
NitrileC≡N Stretch2240 - 2220
Primary AmineN-H Bend (Scissoring)1650 - 1550
Aromatic RingC=C Stretch1600 - 1450
Benzoxazole RingC=N Stretch~1615

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₇N₃O. The expected data from an HRMS analysis is summarized in the table below.

ParameterValue
Chemical FormulaC₁₀H₇N₃O
Calculated Exact Mass (Monoisotopic)185.05891 g/mol
Expected Ion (e.g., [M+H]⁺)186.06619 m/z
Measured Exact Mass [M+H]⁺Not available in published literature
Mass Accuracy (ppm)Not available in published literature

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. Analyzing this fragmentation pattern provides a molecular fingerprint that helps confirm the compound's structure. The benzoxazole ring is a stable aromatic system, but fragmentation can be initiated at the aminomethyl side chain or involve the cleavage of the heterocyclic ring.

A theoretical fragmentation pathway for this compound would likely involve:

Loss of the aminomethyl group (-CH₂NH₂): A primary fragmentation could be the cleavage of the bond between the benzoxazole ring and the aminomethyl group.

Cleavage of the oxazole ring: The heterocyclic ring can break apart, often leading to the loss of carbon monoxide (CO) or other small neutral molecules, a known pathway for oxazole derivatives.

Loss of HCN: The cyano group could be eliminated as hydrogen cyanide.

The principal fragments anticipated in the mass spectrum are detailed in the following table.

Proposed Fragment IonChemical FormulaTheoretical m/z
[M-NH₂]⁺C₁₀H₆NO⁺156.0449
[M-CH₂NH₂]⁺C₉H₄N₂O⁺156.0324
[M-HCN]⁺C₉H₆N₂O⁺158.0480
[Benzoxazole core]⁺C₇H₄NO⁺118.0293

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and provides mass analysis for each component. It is a standard method for assessing the purity of a compound and confirming its identity in a mixture. An LC-MS analysis of this compound would involve developing a chromatographic method that yields a sharp, symmetrical peak for the compound at a specific retention time. The mass spectrometer would simultaneously confirm that the peak corresponds to the expected molecular weight of the target compound. While specific methods for this compound are not documented, a typical analysis would use a reversed-phase column.

ParameterExample Condition
LC ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate0.2 - 0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Retention Time (tR)Not available in published literature
Detected m/z[M+H]⁺ = 186.07 (Expected)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules, this technique provides information about conjugated π-systems and electronic transitions.

Electronic Transitions and Absorption Maxima Characterization

The structure of this compound features a benzoxazole ring system, which is an extended conjugated chromophore. This conjugation is expected to give rise to strong absorption in the UV region, likely due to π → π* electronic transitions. The cyano group, being an electron-withdrawing group, can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). The absorption spectrum would be key to understanding the electronic structure of the molecule. For related 2-arylbenzoxazole derivatives, absorption maxima are typically observed in the 330-380 nm range.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
EthanolNot available in published literatureNot available in published literatureπ → π
AcetonitrileNot available in published literatureNot available in published literatureπ → π
DichloromethaneNot available in published literatureNot available in published literatureπ → π*

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption or emission spectrum, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Compounds that exhibit a significant change in their dipole moment upon electronic excitation often show strong solvatochromic behavior.

Given the presence of both an amino group (donor character) and a cyano group (acceptor character) on the benzoxazole framework, this compound has the potential to exhibit solvatochromism. By measuring the UV-Vis absorption spectrum in a series of solvents with varying polarities, it would be possible to probe the change in the molecule's electronic distribution upon excitation. A red shift (bathochromic shift) in λmax with increasing solvent polarity would suggest that the excited state is more polar than the ground state.

SolventPolarity Index (ET(30))λmax (nm)
n-Hexane31.0Not available in published literature
Toluene33.9Not available in published literature
Dichloromethane40.7Not available in published literature
Acetone42.2Not available in published literature
Acetonitrile45.6Not available in published literature
Ethanol51.9Not available in published literature
Methanol55.4Not available in published literature

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found. While the crystal structures of numerous other benzoxazole derivatives have been determined and reported, the specific crystallographic parameters for this particular molecule, including its unit cell dimensions, space group, and detailed atomic coordinates, are not publicly available at this time. Therefore, a data table detailing its crystal structure cannot be provided.

Thermal Analysis (TGA, DTA) for Material Stability and Degradation Pathways

Similarly, a thorough review of available scientific literature yielded no specific studies on the thermal analysis of this compound using thermogravimetric analysis (TGA) or differential thermal analysis (DTA). While thermal properties are crucial for understanding the stability and degradation profile of a compound, this specific information has not been reported for this compound. Consequently, data on its decomposition temperatures, mass loss percentages at various temperatures, and the nature of its thermal decomposition (endothermic or exothermic processes) are not available. A data table for its thermal analysis cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Benzo D Oxazole Derivatives

Influence of Substituent Effects on Chemical Reactivity and Stability

In the case of 2-(Aminomethyl)-5-cyanobenzo[d]oxazole , the molecule possesses two key substituents with opposing electronic effects:

5-cyano group (-CN): The cyano group is a strong electron-withdrawing group (EWG) due to the Thorpe-Ingold effect. Its presence at the C5 position decreases the electron density on the benzene (B151609) ring and, by extension, the benzoxazole system. This deactivation can enhance the stability of the ring towards oxidative degradation but may also influence its interaction with nucleophiles.

2-aminomethyl group (-CH₂NH₂): The aminomethyl group at the C2 position is primarily an electron-donating group (EDG) through induction, although its effect is separated from the ring by a methylene (B1212753) bridge. The amino group itself is a site of basicity and can be readily protonated.

The interplay of these substituents is critical. The electron-withdrawing cyano group can influence the pKa of the aminomethyl group, potentially making it less basic compared to an unsubstituted counterpart. Studies on related benzothiazole derivatives have shown that strong electron-withdrawing groups can significantly modify cyclization processes during synthesis, indicating their powerful influence on reactivity mdpi.com. Conversely, the nature of the substituent at the C2 position is known to be a primary determinant of the biological activities of benzothiazoles, a principle that often extends to benzoxazoles mdpi.com.

Furthermore, the stability can be affected by intramolecular interactions. For instance, the potential for hydrogen bonding between the aminomethyl group and the nitrogen atom of the oxazole (B20620) ring could influence the compound's conformational preferences and stability.

A summary of substituent effects on related heterocyclic systems is presented in the table below.

Substituent TypePositionGeneral Effect on Reactivity/StabilityReference Example
Electron-Withdrawing (e.g., -Cl, -F)Benzene RingDecreases electron density, can affect binding affinity and antibacterial activity.Removal of a chloro group from a 2-aminobenzothiazole led to a loss in activity, while replacement with fluorine decreased the Minimum Inhibitory Concentration (MIC) nih.gov.
Electron-Donating (e.g., -OCH₃)Phenyl Ring at C2Can enhance antiproliferative activity in certain contexts.Benzoxazole derivatives with a methoxy group at position 3 of a C2-phenyl ring showed higher activity mdpi.com.
Polar Groups (e.g., -CH₂NH₂)Benzene RingCan adversely affect target binding if it disrupts key interactions.Addition of an aminomethyl group to the benzothiazole ring of an antibacterial compound adversely affected its activity nih.gov.

Conformational Analysis and Molecular Rigidity/Flexibility in Relation to Molecular Function

The three-dimensional shape and flexibility of a molecule are pivotal to its function, governing how it interacts with biological macromolecules or other molecules. The benzoxazole core itself is a rigid, planar bicyclic system. However, the substituents attached to this scaffold introduce degrees of conformational freedom that can significantly impact molecular function.

For This compound , the primary source of flexibility arises from the aminomethyl group at the C2 position. The single bonds between the C2 atom and the methylene carbon, and between the methylene carbon and the nitrogen atom, allow for rotation. This flexibility enables the amino group to adopt various spatial orientations, which can be crucial for forming optimal interactions within a binding site of a protein.

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to identify stable conformations and analyze the potential energy surfaces of such molecules researchgate.net. These analyses can predict the most likely spatial arrangements and the energy barriers between them, providing insight into how the molecule might adapt its shape upon binding to a target.

Electronic and Steric Factors Governing Molecular Interactions

Molecular interactions, such as those between a ligand and a protein, are governed by a combination of electronic and steric factors.

Electronic Factors: The electronic landscape of This compound is characterized by distinct regions of varying charge distribution, which dictates its potential for non-covalent interactions:

Hydrogen Bonding: The aminomethyl group provides a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the lone pair on the nitrogen). The nitrogen atom in the oxazole ring and the nitrogen atom of the cyano group also act as potential hydrogen bond acceptors.

π-π Stacking: The planar, aromatic benzoxazole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket.

Dipole-Dipole Interactions: The strong dipole moment of the cyano group can lead to favorable dipole-dipole or ion-dipole interactions.

Density Functional Theory (DFT) studies on similar benzoxazole derivatives have been used to illustrate their reactive nature and electronic properties, which are crucial for these interactions hep.com.cn.

Steric Factors: Steric factors relate to the size and shape of the molecule and how it fits into a complementary space, such as an enzyme's active site.

The rigid benzoxazole core provides a defined shape that must be accommodated by a binding partner.

The flexible aminomethyl side chain can adapt its conformation to fit into smaller pockets, but its rotational freedom is also constrained by the steric bulk of neighboring atoms.

The linear geometry of the cyano group presents a minimal steric profile, allowing it to fit into narrow channels or pockets.

The balance between these electronic and steric properties is essential. For instance, while the aminomethyl group offers favorable hydrogen bonding potential, its size and flexibility must be compatible with the topology of a target binding site.

General Principles of Pharmacophore Identification and Molecular Recognition

A pharmacophore is an abstract representation of the key molecular features responsible for a molecule's biological activity. It defines the essential geometric and electronic properties required for a ligand to interact with a specific biological target. The process of identifying a pharmacophore for a series of active compounds, like benzoxazole derivatives, generally involves several steps unina.it:

Selection of Active Ligands: A set of molecules known to bind to the same target site is chosen.

Conformational Analysis: The possible low-energy conformations of each ligand are generated.

Feature Assignment: Key chemical features (pharmacophoric features) are identified for each molecule. These typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Molecular Superimposition: The conformations of the different ligands are superimposed in 3D space to find a common arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore model.

For a molecule like This compound , the potential pharmacophoric features would include:

An aromatic ring feature from the benzoxazole system.

A hydrogen bond donor from the -NH₂ group.

A hydrogen bond acceptor from the oxazole nitrogen, the amino nitrogen, and the cyano nitrogen.

A potential positive ionizable feature if the amino group is protonated at physiological pH.

Pharmacophore models have been successfully generated for benzoxazole derivatives to explain their cytotoxic activities nih.gov. Such models can distinguish between features necessary for activity against cancerous cells versus non-cancerous cells, highlighting the importance of specific interactions for selective toxicity nih.gov. Once developed, a pharmacophore model serves as a 3D query to screen large compound libraries for new molecules that possess the required features and are therefore likely to be active.

Modulation of Photophysical Properties through Structural Modification

Benzoxazole and benzothiazole derivatives are well-known for their interesting photophysical properties, including fluorescence, which makes them useful as chromophores in various applications mdpi.com. These properties can be finely tuned through structural modifications.

The core benzoxazole system is a fluorophore, and its absorption and emission characteristics are sensitive to the substituents attached to it.

Effect of the Cyano Group: The electron-withdrawing cyano group can lead to a bathochromic (red-shift) in the absorption and emission spectra. This is because it can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap. In some systems, strong EWGs can also influence fluorescence quantum yields.

Effect of the Aminomethyl Group: The aminomethyl group, being electron-donating, can also induce a red-shift by raising the energy of the Highest Occupied Molecular Orbital (HOMO).

The combination of a donor (aminomethyl) and an acceptor (cyano) group on the same aromatic system can potentially lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character in the excited state often results in fluorescence that is sensitive to the polarity of the solvent.

Studies on related diketopyrrolopyrroles with benzoxazole substituents have shown that altering the linkage position of the moiety or expanding the π-conjugated system can lead to significant red-shifts of over 100 nm in both absorption and emission nih.gov. Similarly, the electronic nature of spacers connecting two benzoxazole units has been shown to strongly influence excited-state intramolecular proton transfer (ESIPT) processes, which directly impacts the resulting fluorescence researchgate.net. Therefore, the specific substitution pattern on This compound is expected to result in distinct photophysical properties compared to unsubstituted benzoxazole.

Exploration of Relationships between Structural Motifs and Potential Inhibitory Potency (in a general, theoretical context)

The benzoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to a variety of biological targets, leading to a wide range of activities including antitumor, antimicrobial, and anti-inflammatory effects mdpi.comresearchgate.net. The inhibitory potency of benzoxazole derivatives is highly dependent on the structural motifs they contain.

Benzoxazole Core: This rigid, planar scaffold acts as an anchor, positioning the functional substituents in the correct orientation for interaction with a target protein. Its aromatic nature allows for π-stacking interactions, which are common in enzyme active sites and receptor binding pockets.

2-Aminomethyl Motif: The primary amine is a key functional group for establishing critical hydrogen bonds. In many enzyme inhibitors, an amino group mimics the interactions of a natural substrate or forms a salt bridge with an acidic residue like aspartate or glutamate in the active site. The flexibility of the methylene linker allows the amine to "search" for an optimal binding partner within the local environment.

5-Cyano Motif: The cyano group is a versatile substituent in drug design. It can act as a hydrogen bond acceptor. Due to its linear shape and electronic properties, it can occupy small, specific pockets and contribute to binding affinity. In some cases, it can act as a bioisostere for other functional groups.

The combination of these motifs in This compound suggests a molecule designed for specific molecular recognition. The electron-drawing ability and position of substituents are known to have a significant impact on the biological activities of benzoxazole derivatives nih.gov. For example, in a series of VEGFR-2 inhibitors, specific benzoxazole derivatives showed potent activity, which was rationalized by their ability to form key interactions within the kinase active site nih.gov. Theoretical studies can explore how the specific motifs of this compound might fit into the binding sites of various enzyme families known to be targeted by benzoxazole derivatives, such as kinases or topoisomerases mdpi.com.

Impact of Benzoxazole Moiety and Substituents on Molecular Interactions (e.g., docking studies without specific biological outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how ligands like benzoxazole derivatives might interact with a protein target at the atomic level.

In a typical docking simulation, the benzoxazole moiety of a ligand would be predicted to lie in a hydrophobic pocket of the protein, stabilized by van der Waals forces and potential π-π stacking with aromatic residues. The substituents would then be responsible for fine-tuning the binding affinity and specificity.

For This compound , a docking study would likely show:

The aminomethyl group forming directed hydrogen bonds with specific amino acid side chains (e.g., Asp, Glu, Ser, Thr) or with the protein backbone carbonyl oxygens.

The cyano group potentially acting as a hydrogen bond acceptor or fitting into a tight, polar pocket.

The oxazole nitrogen could also participate in hydrogen bonding as an acceptor.

Docking studies on various benzoxazole derivatives have demonstrated their potential to bind to important targets. For instance, simulations of benzoxazole derivatives targeting VEGFR-2 showed binding affinities and interaction patterns comparable to or better than known inhibitors like Sorafenib hep.com.cn. Similarly, docking of other derivatives into the active sites of mTOR kinase and DNA gyrase has helped to rationalize their observed biological activities researchgate.netresearchgate.net. These studies often reveal key amino acid interactions that are crucial for binding, providing a theoretical basis for the molecule's potential function without confirming a specific biological outcome.

Advanced Research Applications and Future Directions in Benzo D Oxazole Chemistry Non Biological Focus

Utility as Synthetic Intermediates in Complex Organic Molecules

The benzo[d]oxazole core is a fundamental component in the architecture of numerous complex organic molecules and pharmacologically active substances. researchgate.netmdpi.com Derivatives such as 2-(Aminomethyl)-5-cyanobenzo[d]oxazole are particularly valuable as synthetic intermediates due to the presence of multiple reactive sites that allow for systematic chemical elaboration.

The aminomethyl group at the 2-position serves as a versatile nucleophilic handle. It can readily participate in a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, enabling the construction of larger, more intricate molecular frameworks. For instance, 2-(halomethyl) and 2-mercapto-benzoxazoles are well-established reactive scaffolds used for synthetic elaboration at the 2-position, allowing for the introduction of diverse functional groups through substitution reactions. researchgate.netnih.gov Similarly, the primary amine of this compound provides a direct attachment point for building complex side chains or linking the benzo[d]oxazole unit to other molecular systems.

The cyano group at the 5-position is a strong electron-withdrawing group, which influences the reactivity of the entire benzo[d]oxazole ring system. It can also be chemically transformed into other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction), further expanding the synthetic possibilities. The synthesis of functionalized 5-amino-4-cyanoxazoles highlights the utility of the cyano group in directing reactions and as a precursor for further molecular diversification. researchgate.net

The general synthetic approach to many benzo[d]oxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent. globalresearchonline.netmdpi.com The specific structure of this compound suggests a synthetic pathway starting from 2-amino-4-cyanophenol, which is then cyclized with a protected aminoacetic acid derivative. This modular synthesis allows for variations in both the benzene (B151609) ring and the substituent at the 2-position, making the scaffold highly adaptable for creating libraries of complex molecules.

Catalytic Applications of Benzo[d]oxazole-Derived Ligands and Complexes

The rigid, aromatic structure of the benzo[d]oxazole scaffold makes it an excellent platform for the design of ligands for transition metal catalysis. Metal complexes incorporating benzo[d]oxazole derivatives have demonstrated significant catalytic activities in a range of organic transformations. nih.gov

Ligands derived from this compound can coordinate to metal centers through the nitrogen atom of the oxazole (B20620) ring and the nitrogen atom of the aminomethyl side chain, forming stable chelate complexes. The electronic properties of these ligands, and thus the catalytic activity of their metal complexes, can be finely tuned by the substituents on the benzo[d]oxazole core. The electron-withdrawing cyano group at the 5-position would modulate the electron density at the metal center, influencing its reactivity, selectivity, and turnover frequency in catalytic cycles.

Palladium complexes featuring N-heterocyclic carbene (NHC) ligands have been successfully used for direct C-H bond arylation of benzoxazoles. acs.org Furthermore, palladium complexes derived from mesoionic carbenes have been shown to catalyze azide-isocyanide coupling to form benzoxazole derivatives. nih.gov This indicates the broad utility of palladium-benzoxazole systems in catalysis. The development of reusable catalysts is another key area of research. For example, magnetic nanoparticles functionalized with benzo[d]oxazole have been employed as efficient and recyclable catalysts for the synthesis of 1,4-dihydropyridine derivatives. jsynthchem.com

Catalyst SystemReaction TypeKey Features
Palladium-NHC Complex Direct C-H ArylationEnables arylation of (benzo)oxazoles with aryl chlorides. acs.org
Mesoionic Palladium Carbene Azide-Isocyanide CouplingSynthesizes heteroannular benzoxazole derivatives. nih.gov
Fe3O4@benzo[d]oxazole@Mn Multi-component reactionEfficient, magnetically recyclable catalyst for 1,4-dihydropyridine synthesis. jsynthchem.com
Brønsted Acidic Ionic Liquid Gel Condensation-AromatizationReusable, solvent-free synthesis of benzoxazoles. acs.org

Materials Science and Advanced Functional Materials Development

The unique photophysical and electronic properties of benzo[d]oxazoles make them attractive candidates for the development of advanced functional materials.

Optical and Photonic Applications (e.g., Dyes, Fluorescent Probes, Nonlinear Optical Materials)

Benzo[d]oxazole derivatives are well-known for their strong fluorescence and environment-sensitive emission characteristics. periodikos.com.bracs.org These properties make them highly suitable for use as fluorescent probes and dyes. The combination of an electron-donating aminomethyl group and an electron-withdrawing cyano group in this compound creates a "push-pull" system. This D-π-A (donor-pi-acceptor) architecture is known to enhance photoluminescent properties, leading to large Stokes shifts, high quantum yields, and sensitivity to solvent polarity. mdpi.com

These characteristics are highly desirable for fluorescent probes. For example, various benzoxazole derivatives have been investigated as sensitive fluorescent probes for detecting specific analytes, including DNA. periodikos.com.brperiodikos.com.br The fluorescence of these probes can be significantly enhanced upon binding to their target, allowing for clear detection. periodikos.com.br The photophysical properties of benzo[d]oxazole systems are actively studied for their potential in organic light-emitting diodes (OLEDs), where their strong emission and stability are advantageous. mdpi.com

Benzo-Heterocycle DerivativeApplicationPhotophysical Characteristic
Oxazole Yellow (YO) Fluorescent DNA ProbeFluorescence enhancement upon binding to DNA. periodikos.com.br
Nitrobenzothiadiazole (NBTD) Derivatives Embedded Fluorescent ProbesEnvironment-sensitive fluorophore with significant solvatochromism. nih.gov
2-(2′-Hydroxyphenyl)benzoxazole (HPBO) Fluorescent DyeExhibits excited-state intramolecular proton transfer (ESIPT).
D-π–A Benzoxazoles NLO Materials / OLEDsHigh two-photon absorption cross-sections and large hyperpolarizability. mdpi.com

Potential in Polymer Chemistry and Functional Coatings

The rigid and planar nature of the benzo[d]oxazole ring system can be exploited in polymer chemistry to create materials with high thermal stability and specific electronic properties. Conjugated polymers incorporating benzo[d]oxazole units are of interest for applications in organic electronics. A related structure, Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), has been used as a building block for conjugated polymers in organic thin-film transistors (OTFTs), demonstrating the potential of this heterocyclic system in creating functional polymeric materials. nih.gov

The reactive aminomethyl group of this compound allows it to be incorporated into polymer chains as a monomer or as a pendant group. This could lead to the development of functional polymers with tailored optical or electronic properties. For instance, polymers containing this moiety could be used in functional coatings, providing properties such as fluorescence, UV protection, or enhanced thermal stability.

Bio-inspired Chemical Research and Natural Product Scaffold Derivatization (focusing on chemical transformations, not specific biological activity)

The benzoxazole moiety is present in a number of natural products. researchgate.net This has inspired chemists to use this scaffold in the synthesis of natural product analogues and derivatives to explore their chemical properties and potential applications. The focus of this research, from a non-biological perspective, is on the chemical transformations and the construction of complex molecular architectures inspired by nature.

The synthesis of natural product derivatives containing concatenated oxazole rings is an area of active research. researchgate.net These studies focus on developing synthetic methodologies to construct these complex, rigid structures which often possess unique pi-stacking and binding capabilities. The this compound scaffold can serve as a starting point for the synthesis of such bio-inspired molecules. The aminomethyl group allows for peptide-like coupling reactions, while the cyano group can be used to modulate the electronic character of the resulting molecule or to introduce further functionality, enabling the creation of novel structures with precisely controlled chemical and physical properties.

Development of Novel Chemical Methodologies and Reagents Based on Benzo[d]oxazole Scaffolds

The importance of the benzo[d]oxazole core has driven the development of numerous novel synthetic methods for its construction and functionalization. globalresearchonline.nettandfonline.com These methodologies often aim for higher efficiency, better yields, and more environmentally friendly conditions.

Recent advances include:

Direct C-H Arylation: Palladium-catalyzed methods have been developed for the direct arylation of the C2-position of benzoxazoles, providing a more atom-economical alternative to traditional cross-coupling reactions. acs.org

Base-Promoted Arylation: A transition-metal-free method for the formal arylation of benzo[d]oxazoles using acyl chlorides has been reported, offering a different mechanistic pathway to 2-arylbenzoxazoles. nih.gov

Novel Cyclization Strategies: Researchers continue to explore new reagents and catalysts for the efficient cyclization of precursors to form the benzo[d]oxazole ring. This includes the use of Brønsted acidic ionic liquids under solvent-free conditions acs.org and the use of α-tosyloxyketones as safe and stable alternatives to α-haloketones in reactions with amino acids. connectjournals.com

Compounds like this compound, once synthesized, can themselves be used as reagents in the development of new chemical transformations. The unique combination of functional groups could enable novel tandem reactions or be used to probe reaction mechanisms.

Despite extensive research, specific information regarding the non-biological advanced research applications and future directions of the chemical compound this compound is not available in the public domain.

Scientific literature databases and other scholarly resources primarily focus on the synthesis and potential biological activities of the broader class of benzo[d]oxazole derivatives, such as their antimicrobial, anti-inflammatory, and anticancer properties. While there is general research into the non-biological applications of some benzoxazole compounds in fields like materials science and catalysis, detailed studies and data specifically pertaining to this compound are absent.

Consequently, a thorough and scientifically accurate article on the advanced non-biological research applications and future directions of this specific compound, including detailed research findings and data tables as requested, cannot be generated at this time due to the lack of available information. Further research and publication in this specific area would be required to provide the necessary data for such an analysis.

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)-5-cyanobenzo[d]oxazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example, outlines a protocol where catalytic hydrogenation (e.g., using Pd-C in EtOAc/MeOH) reduces nitro groups to amines in benzoxazole derivatives. Key intermediates are characterized via UV-Vis, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR to confirm structural integrity. For instance, non-coplanarity between oxazole and aryl rings can be inferred from splitting patterns in aromatic proton signals .

Q. How do spectroscopic techniques (UV, NMR, IR) aid in structural elucidation of this compound?

Methodological Answer:

  • UV-Vis : Identifies conjugation patterns; shifts in absorption maxima indicate electronic interactions between the cyanogroup and oxazole ring .
  • NMR : 1H^1 \text{H}-NMR detects proton environments (e.g., aminomethyl protons at δ ~4.2 ppm), while 13C^{13} \text{C}-NMR confirms nitrile (C≡N) at ~115 ppm and oxazole carbons .
  • IR : Stretching frequencies for C≡N (~2240 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}) validate functional groups .

Q. What are the key physicochemical properties influencing reactivity in this compound?

Methodological Answer: The electron-withdrawing nitrile group enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitutions. The aminomethyl group acts as a weak base, enabling pH-dependent reactivity (e.g., protonation in acidic conditions). Solubility varies with polarity: moderate in DMF or DMSO, poor in nonpolar solvents .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., dynamic NMR effects) be resolved during structural analysis?

Methodological Answer: Dynamic effects (e.g., hindered rotation in the benzoxazole ring) may cause unexpected splitting in NMR. Variable-temperature (VT) NMR studies can identify such phenomena. For example, cooling to −40°C slows rotation, resolving split signals into distinct peaks. Computational modeling (DFT) with hybrid functionals like B3LYP/6-31+G(d) predicts energy barriers for rotational isomerism .

Q. What strategies optimize reaction yields in the synthesis of cyanobenzoxazole derivatives?

Methodological Answer:

  • Catalyst Selection : Pd-C for hydrogenation (≥90% yield) minimizes byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • pH Control : Adjusting to neutral post-reaction prevents decomposition of the aminomethyl group .
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% compared to conventional heating .

Q. How does benzannulation at the oxazole ring impact photophysical properties (e.g., ESIPT)?

Methodological Answer: Benzannulation (e.g., extending π-conjugation in naphthoxazole analogs) alters excited-state intramolecular proton transfer (ESIPT). While emission wavelengths remain similar, energy barriers for proton transfer increase due to enhanced charge transfer character. Hybrid DFT functionals (e.g., PBE0) accurately model these effects, showing reduced coplanarity between oxazole and hydroxyphenyl groups in the S1_1 state .

Q. What computational methods validate docking studies for biological activity predictions?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like Cryptosporidium parvum IMPDH ( ). Parameters include:

  • Grid Box Size : 25 ų centered on the active site.
  • Scoring Functions : MM/GBSA for binding energy refinement.
  • Validation : RMSD ≤2.0 Å between docked and crystallographic poses .

Q. How do substituents (e.g., nitrile vs. methyl) modulate bioactivity in benzoxazole derivatives?

Methodological Answer:

  • Nitrile Group : Enhances binding to enzymatic pockets via dipole interactions (e.g., with Arg residues).
  • Aminomethyl Group : Improves solubility and membrane permeability. Comparative SAR studies using IC50_{50} values show nitrile derivatives exhibit 3-fold higher inhibitory activity against parasitic targets than methyl analogs .

Data Contradiction Analysis

Q. How to address discrepancies in calculated vs. experimental 13C^{13} \text{C}13C-NMR chemical shifts?

Methodological Answer: Discrepancies often arise from solvent effects or neglected relativistic terms. Use:

  • IEFPCM Solvent Model : Accounts for DMSO or CDCl3_3 effects.
  • Relaxation Corrections : Include spin-orbit coupling for heavy atoms (e.g., Cl in analogs). Meta-hybrid functionals (e.g., M06-2X) reduce average errors to <2 ppm .

Q. Why do some synthetic routes yield regioisomeric impurities, and how are they resolved?

Methodological Answer: Competing pathways (e.g., nucleophilic attack at C-4 vs. C-5) generate regioisomers. Mitigation includes:

  • Directing Groups : Electron-withdrawing substituents (e.g., NO2_2) guide cyclization.
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 H2_2O:MeCN) separates isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.